molecular formula C14H24N2O2 B15252870 tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate

tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate

Cat. No.: B15252870
M. Wt: 252.35 g/mol
InChI Key: BMISVJFOVWERFO-YFKTTZPYSA-N
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Description

tert-Butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate (CAS: 1486470-57-8) is a chiral bicyclic compound with the molecular formula C₁₄H₂₄N₂O₂ and a molecular weight of 252.35 g/mol . It belongs to the class of azeto-isoindole derivatives, characterized by a fused azetidine and isoindole ring system. The compound is primarily utilized as a chiral building block in asymmetric synthesis and pharmaceutical research, offering stereochemical precision due to its defined (2aS,3aR,6aS,7aS) configuration . Its synthesis typically involves multi-step processes, including Boc protection, cyclization, and purification via column chromatography, as demonstrated in analogous compounds .

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

tert-butyl (1S,3S,6S,8R)-4,10-diazatricyclo[6.3.0.03,6]undecane-10-carboxylate

InChI

InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-7-10-4-9-6-15-12(9)5-11(10)8-16/h9-12,15H,4-8H2,1-3H3/t9-,10-,11+,12-/m0/s1

InChI Key

BMISVJFOVWERFO-YFKTTZPYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]3CN[C@H]3C[C@@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3CNC3CC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical studies .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Structure
Target Compound: tert-Butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate 1486470-57-8 C₁₄H₂₄N₂O₂ 252.35 Carboxylate, Azetidine Azeto[2,3-f]isoindole
(3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Not Provided C₁₂H₁₉NO₃ 225.29 Ketone (5-oxo), Pyrrolidine Cyclopenta[c]pyrrole
tert-Butyl (3aS,7aR)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-indole-1-carboxylate 143268-07-9 C₁₃H₁₉NO₃ 237.29 Ketone (5-oxo), Indole Octahydroindole
tert-Butyl (3aS,7aS)-2-formyl-octahydro-1H-indole-1-carboxylate 2613366-52-0 C₁₄H₂₃NO₃ 253.34 Formyl, Indole Octahydroindole

Key Observations :

  • The target compound’s azeto[2,3-f]isoindole core distinguishes it from cyclopenta[c]pyrrole or octahydroindole derivatives, which lack the fused azetidine ring .
  • The presence of a carboxylate group in the target compound contrasts with ketone (e.g., 5-oxo) or formyl substituents in analogs, impacting hydrogen-bonding capacity and reactivity .
  • Stereochemical complexity varies: The target compound’s (2aS,3aR,6aS,7aS) configuration imposes stricter synthetic challenges compared to simpler octahydroindole derivatives .

Key Observations :

  • The target compound shares synthetic strategies (e.g., Boc protection, oxidative cyclization) with its cyclopenta[c]pyrrole analog, though specific yields are unreported .
  • Catalytic methods like [4+3] cycloaddition (e.g., compound 93c) offer higher regioselectivity but require specialized reagents (TMSOTf) .

Biological Activity

Introduction

Tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate is a chiral compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Properties

  • Molecular Formula : C14H24N2O2
  • Molecular Weight : 252.35 g/mol
  • CAS Number : 1486470-57-8
  • Purity : Typically 98% .

Biological Activity Overview

The biological activity of this compound can be assessed through various parameters including lipophilicity, metabolic stability, and efficacy against specific biological targets. The following sections summarize findings from recent studies.

Lipophilicity and Metabolic Stability

Lipophilicity is a crucial factor influencing the absorption and distribution of drugs. The log P value of this compound is reported to be approximately 1.08 . This moderate lipophilicity suggests favorable characteristics for membrane permeability.

Metabolic stability is essential for determining the duration of a compound's action in biological systems. Studies indicate that modifications to the tert-butyl group can affect metabolic clearance rates. For instance, when comparing analogues with different substituents on the tert-butyl group, variations in metabolic stability were observed; some substitutions led to decreased clearance rates while others enhanced stability .

Pharmacological Efficacy

Research has demonstrated that compounds containing the tert-butyl group exhibit diverse pharmacological activities. Notably:

  • Antifungal Activity : In comparative studies with antifungal agents like Butenafine, the tert-butyl analogue showed moderate effectiveness against strains such as Trichophyton mentagrophytes and Trichophyton rubrum .
  • Antihistamine Properties : The compound has shown potential as an antihistamine agent. For example, its activity was evaluated using a resazurin reduction assay where it exhibited an IC50 value of 31 µM against specific histamine receptors .

Case Studies

Several case studies highlight the biological relevance of tert-butyl derivatives:

  • Case Study on Antifungal Agents :
    • In a study comparing Butenafine and its tert-butyl analogue against fungal strains, the analogue demonstrated comparable antifungal activity with slight variations in potency .
  • Evaluation of Isosteres :
    • A comprehensive evaluation of various isosteres of the tert-butyl group revealed that modifications could lead to enhanced pharmacokinetic profiles without significantly compromising bioactivity .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Organism/PathwayIC50/EC50 ValueReference
This compoundAntifungalTrichophyton mentagrophytesModerate Effectiveness
This compoundAntihistamineHistamine ReceptorsIC50 = 31 µM

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